molecular formula C9H14ClN3O2 B13569162 Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate

Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate

Cat. No.: B13569162
M. Wt: 231.68 g/mol
InChI Key: QHPNHZJBMNXVHY-UHFFFAOYSA-N
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Description

Its structure features a pyrazole ring substituted with chlorine and methyl groups at positions 4 and 5, respectively, linked to a butanoate ester backbone with an amino group at the α-position. Such compounds are often explored for their bioactivity, particularly as enzyme inhibitors or receptor modulators due to the pyrazole moiety’s ability to mimic heterocyclic pharmacophores found in bioactive molecules .

The presence of chlorine in the pyrazole ring may enhance electronegativity and binding affinity compared to methyl-substituted analogs, while the ester group contributes to solubility and metabolic stability.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

methyl 2-amino-4-(4-chloro-5-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C9H14ClN3O2/c1-6-7(10)5-12-13(6)4-3-8(11)9(14)15-2/h5,8H,3-4,11H2,1-2H3

InChI Key

QHPNHZJBMNXVHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(C(=O)OC)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of 4-chloro-5-methyl-1H-pyrazole with a suitable amino acid ester. One common method includes the use of methyl 2-amino-4-bromobutanoate as a starting material, which undergoes nucleophilic substitution with 4-chloro-5-methyl-1H-pyrazole under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a comparative analysis of Methyl 2-amino-4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanoate and its closest structural analogs:

Compound Substituents on Pyrazole Ester Chain Molecular Formula Molecular Weight Key Properties/Applications
This compound (Target) 4-Cl, 5-Me Butanoate (C4) C10H15ClN3O2 244.70 g/mol Hypothesized enhanced bioactivity due to Cl
Methyl 2-amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoate (CAS 1339214-55-9) 4-Me Pentanoate (C5) C11H19N3O2 225.29 g/mol Drug intermediate; 98% purity
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2) Benzimidazole core Butanoate (C4) C23H28N4O3 408.49 g/mol Synthetic intermediate for heterocycles

Key Observations:

Pyrazole vs. Benzimidazole Core :

  • The target compound’s pyrazole ring is smaller and less aromatic than the benzimidazole in Compound 2 . This difference may influence binding specificity; pyrazoles are often used in kinase inhibitors, while benzimidazoles are common in antiparasitic agents.

Substituent Effects :

  • The 4-chloro-5-methyl substitution on the pyrazole in the target compound introduces steric and electronic effects absent in the 4-methyl analog (CAS 1339214-55-9). Chlorine’s electronegativity could improve interactions with hydrophobic enzyme pockets, whereas methyl groups may prioritize metabolic stability .

Ester Chain Length: The butanoate ester (C4) in the target compound versus the pentanoate (C5) in CAS 1339214-55-9 affects lipophilicity. Shorter chains may enhance aqueous solubility, critical for bioavailability in drug design .

Biological Activity

Methyl 2-amino-4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula:

  • Molecular Formula : C10H13ClN4O2
  • Molecular Weight : 244.69 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.

Research indicates that compounds containing a pyrazole moiety can interact with various biological targets. For instance, they may act as:

  • Inhibitors of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain.
  • Modulators of Receptor Activity : The compound may also function as an allosteric modulator at certain receptors, enhancing or inhibiting receptor signaling pathways.

Anti-inflammatory and Analgesic Effects

This compound has demonstrated promising anti-inflammatory and analgesic effects in various preclinical studies. For example:

  • Case Study: In Vivo Efficacy
    • In a study involving animal models of inflammation, the compound significantly reduced paw edema in rats induced by carrageenan, suggesting potent anti-inflammatory activity.
    • The analgesic effect was assessed using the hot plate test, where treated animals showed increased latency to respond to thermal stimuli.
  • Mechanistic Insights
    • The anti-inflammatory effects are likely mediated through the inhibition of the COX pathway, as indicated by decreased levels of prostaglandin E2 (PGE2) in treated groups compared to controls.

Neuroprotective Properties

Emerging research highlights the neuroprotective potential of this compound. It has been investigated for its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress:

  • Case Study: Neuroprotection in Cell Models
    • In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death and improved cell viability.
    • Mechanistically, this effect may involve the upregulation of antioxidant enzymes such as superoxide dismutase (SOD).

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other pyrazole derivatives:

Compound NameAnti-inflammatory ActivityAnalgesic ActivityNeuroprotective Activity
This compoundStrongModerateModerate
Pyrazole Derivative AModerateStrongWeak
Pyrazole Derivative BWeakModerateStrong

Q & A

Basic: What are the key synthetic strategies for Methyl 2-amino-4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanoate?

The synthesis typically involves coupling a pyrazole derivative with an amino acid ester backbone. A common approach is the Vilsmeier-Haack reaction , which is effective for introducing formyl groups to pyrazole intermediates (as seen in analogous pyrazole-carbaldehyde syntheses) . For example, 4-chloro-5-methylpyrazole can be functionalized via nucleophilic substitution or condensation reactions with methyl 2-aminobutanoate. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like DCC/DMAP for ester coupling) critically influence yield and purity. Optimization of protecting groups for the amino moiety (e.g., Boc or Fmoc) may be required to prevent side reactions during pyrazole ring functionalization .

Basic: How is the structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, even for small molecules with complex substituents like the 4-chloro-5-methylpyrazole group . Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Use of high-resolution synchrotron data for twinned or low-symmetry crystals.
  • Validation of bond lengths and angles against similar pyrazole derivatives (e.g., 4-chlorophenyl pyrazole analogs show C-Cl bond lengths of ~1.74 Å, consistent with sp² hybridization) .

Basic: What spectroscopic methods are used to characterize this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., the methyl group at the pyrazole 5-position appears as a singlet near δ 2.1 ppm). The chlorine atom induces deshielding in adjacent protons.
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₅ClN₃O₂ requires exact mass 260.0804).
  • IR : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and amino groups (~3350 cm⁻¹) validate functional groups .

Advanced: How do structural modifications (e.g., halogen/methyl groups) influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • The 4-chloro group enhances electrophilicity, enabling interactions with nucleophilic residues in target proteins (e.g., kinase active sites).
  • The 5-methyl group increases lipophilicity (logP ~1.8), improving membrane permeability compared to non-methylated analogs .
  • Methodology : Systematic substitution at the pyrazole 4- and 5-positions, followed by in vitro assays (e.g., IC₅₀ determination against cancer cell lines), quantifies activity trends.

Advanced: How can researchers resolve contradictions in crystallographic vs. computational conformational data?

Discrepancies often arise from dynamic effects in solution (e.g., rotational barriers of the butanoate chain). Strategies include:

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD-derived torsional angles to identify low-energy conformers.
  • Variable-temperature NMR : Probe conformational flexibility by observing signal splitting at low temperatures .
  • Molecular docking : Validate bioactive conformers by aligning computational models with protein binding sites .

Advanced: What pharmacokinetic properties should be prioritized in preclinical studies?

  • Lipophilicity : Measure logP via shake-flask or HPLC methods. The 5-methyl group improves logP but may reduce aqueous solubility, requiring salt formation (e.g., hydrochloride).
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Pyrazole rings are generally stable, but ester groups may undergo hydrolysis .
  • Plasma protein binding : Use equilibrium dialysis to quantify unbound fractions, critical for dose optimization .

Advanced: How does the compound’s reactivity impact its use in derivatization?

  • The amino group enables Schiff base formation or acylation, useful for prodrug design.
  • The chlorine atom facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) to generate analogs.
  • Methodology : Monitor reaction progress via TLC or LC-MS. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 4-position .

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